molecular formula C18H21NO4 B13924844 4-(3-Isopropyl-4-methoxy-phenoxy)-3,5-dimethyl-nitrobenzene CAS No. 156740-77-1

4-(3-Isopropyl-4-methoxy-phenoxy)-3,5-dimethyl-nitrobenzene

Katalognummer: B13924844
CAS-Nummer: 156740-77-1
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: AABUAHGQVREWCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE is a complex organic compound characterized by its unique structure, which includes a nitrobenzene core substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the phenoxy group under specific conditions to achieve the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

156740-77-1

Molekularformel

C18H21NO4

Molekulargewicht

315.4 g/mol

IUPAC-Name

2-(4-methoxy-3-propan-2-ylphenoxy)-1,3-dimethyl-5-nitrobenzene

InChI

InChI=1S/C18H21NO4/c1-11(2)16-10-15(6-7-17(16)22-5)23-18-12(3)8-14(19(20)21)9-13(18)4/h6-11H,1-5H3

InChI-Schlüssel

AABUAHGQVREWCM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)OC)C(C)C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.